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Compound of Interest

Compound Name: Ferrocene, 1,1'-dicarboxy-

Cat. No.: B15145618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,1'-

dicarboxyferrocene, an organoiron compound with significant potential in various scientific

domains, including medicinal chemistry and materials science.[1] This document summarizes

its crystallographic data, details the experimental protocols for its synthesis and structural

determination, and presents a visual representation of the experimental workflow.

Core Crystallographic Data
The definitive crystal structure of the triclinic modification of 1,1'-dicarboxyferrocene was

elucidated by Takusagawa and Koetzle in 1979 through comprehensive neutron and X-ray

diffraction studies conducted at both 78 K and 298 K.[1][2] This seminal work provides a

precise atomic-level understanding of its molecular conformation and intermolecular

interactions.

The crystallographic data reveals a structure where the cyclopentadienyl rings adopt a

conformation that is neither fully eclipsed nor perfectly staggered.[2] The molecules form

hydrogen-bonded dimers through their carboxylic acid functionalities.[2]

Table 1: Unit Cell Parameters for 1,1'-
Dicarboxyferrocene (Triclinic Modification)
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Parameter Neutron Diffraction (78 K) X-ray Diffraction (298 K)

a (Å) 7.337(2) 7.373(1)

b (Å) 7.785(3) 7.863(1)

c (Å) 9.940(4) 10.031(1)

α (°) 99.34(3) 99.06(1)

β (°) 91.11(3) 91.11(1)

γ (°) 115.34(2) 115.54(1)

Volume (Å³) 496.4 511.5

Space Group P-1 P-1

Z 2 2

Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35

(12), 2888–2896.[2]

Table 2: Selected Bond Lengths (Å) for 1,1'-
Dicarboxyferrocene at 78 K (Neutron Diffraction)

Bond Length (Å)

Fe-C(ring) (avg.) 2.045

C-C (in ring) (avg.) 1.423

C(ring)-C(carboxyl) 1.485(2)

C=O 1.233(2)

C-O 1.318(2)

O-H 1.011(3)

Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35

(12), 2888–2896.[2]
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Table 3: Selected Bond Angles (°) for 1,1'-
Dicarboxyferrocene at 78 K (Neutron Diffraction)

Angle Value (°)

C-C-C (in ring) (avg.) 108.0

C(ring)-C(ring)-C(carboxyl) 125.8(1), 126.1(1)

O=C-O 122.9(1)

C(ring)-C=O 119.8(1)

C(ring)-C-OH 117.3(1)

C-O-H 113.4(2)

Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35

(12), 2888–2896.[2]

Experimental Protocols
Synthesis of 1,1'-Dicarboxyferrocene
A common and effective method for the preparation of 1,1'-dicarboxyferrocene involves a two-

step process.[1]

Formation of the Diester: The synthesis begins with the reaction of ferrous chloride with the

sodium salt of a cyclopentadienecarboxylate ester (e.g., methyl or ethyl

cyclopentadienecarboxylate). This reaction yields the corresponding 1,1'-

ferrocenedicarboxylate diester.

Hydrolysis: The resulting diester is then subjected to hydrolysis, typically using a base such

as sodium hydroxide, followed by acidification. This step cleaves the ester groups to afford

the final product, 1,1'-dicarboxyferrocene, which can be purified by recrystallization.[1]

Crystal Growth and X-ray Diffraction
The single crystals of the triclinic modification of 1,1'-dicarboxyferrocene used for the definitive

structural analysis were obtained by slow evaporation from a solution in glacial acetic acid.[3]
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X-ray Data Collection (298 K): A crystal of suitable size was mounted on a four-circle

automated diffractometer. The unit cell parameters were determined and refined using a set of

high-angle reflections. Intensity data were collected using Mo Kα radiation. The collected data

were then corrected for Lorentz and polarization effects.

Neutron Diffraction Data Collection (78 K): For the neutron diffraction study, a larger crystal was

mounted on an aluminum pin and cooled to 78 K. Data was collected on a four-circle

diffractometer at a neutron wavelength of 1.160 Å. The intensities were measured using the

step-scan method.

Structure Solution and Refinement: The crystal structure was solved using Patterson methods

and subsequently refined by full-matrix least-squares procedures. For the neutron diffraction

data, the refinement included the positions and anisotropic thermal parameters for all atoms,

including hydrogen, providing a highly accurate description of the molecular geometry and

hydrogen bonding.[2]

Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures, from the

synthesis of the compound to the final analysis of its crystal structure.
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Caption: Experimental workflow for the synthesis and crystal structure analysis of 1,1'-

dicarboxyferrocene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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